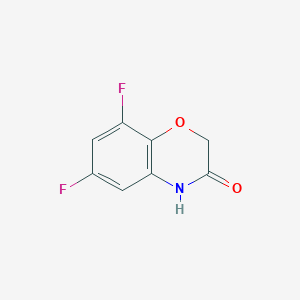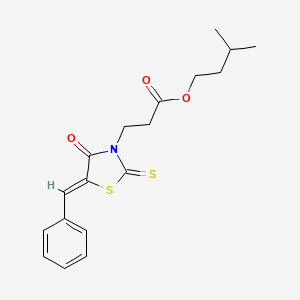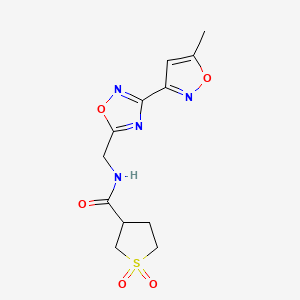
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid, also known as 3-methoxy-2,6-dimethyl-2-propenoic acid, is a naturally occurring organic compound belonging to the class of organic compounds known as fatty acids. It is found in a variety of plant species, including rosemary, oregano, and garlic. It has been studied extensively for its potential medicinal applications, including as an antioxidant, anti-inflammatory, and anti-microbial agent. In addition, it has been studied for its potential to modulate the activity of enzymes involved in the metabolism of fatty acids, and for its potential to reduce the risk of cardiovascular disease.
Applications De Recherche Scientifique
Structural Investigations and Quantum Chemical Calculations
A compound closely related to (2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid was characterized through X-ray crystallography, spectroscopy, and quantum chemical calculations. This study highlighted the stabilization forces due to methoxy substitution and analyzed vibrational modes and ligand-to-ligand charge transfer, showcasing the compound's potential in material science and quantum chemistry applications (Venkatesan et al., 2016).
Hydrogen-bonded Network Structures
In research focusing on a structurally similar compound, molecules were linked into a chain of rings via hydrogen bonds and weak intermolecular interactions, resulting in a three-dimensional network structure. Such findings are crucial for understanding the compound's potential in designing new materials with specific molecular architectures (Yang et al., 2006).
Photoremovable Protecting Groups for Carboxylic Acids
Research on 2,5-dimethylphenacyl esters, which share structural similarities with the compound , has demonstrated their use as photoremovable protecting groups for carboxylic acids. This application is essential in organic synthesis and biochemistry, particularly for developing "caged compounds" that can be activated by light (Zabadal et al., 2001).
Methoxycarbonylation and Catalysis
A study on the methoxycarbonylation of alkynes catalyzed by palladium complexes has implications for the synthesis of unsaturated esters or α,ω-diesters. This research provides insights into the compound's role in catalysis and organic synthesis, potentially leading to novel methodologies for producing important chemical intermediates (Magro et al., 2010).
Synthesis and Reaction Studies
Another study involved the synthesis of a derivative compound and its reactions, leading to various intermediates and final products. Such research underscores the compound's versatility in synthetic chemistry, offering pathways to new molecules and potential applications in material science or drug development (Pimenova et al., 2003).
Propriétés
IUPAC Name |
(E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-10(15-3)7-9(2)11(8)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRABHSBVXYCVLT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1/C=C/C(=O)O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)
![1-Adamantyl-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2931422.png)

![Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine](/img/structure/B2931425.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)



